molecular formula C18H21N7O B5665314 2-(ethylamino)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]pyrimidine-5-carboxamide

2-(ethylamino)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]pyrimidine-5-carboxamide

Cat. No. B5665314
M. Wt: 351.4 g/mol
InChI Key: XKVCWUVFXHHMBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions starting from simple precursors such as pyrazole, pyridine, and pyrimidine components. A common approach includes condensation reactions, cyclization, and subsequent functionalization to introduce various substituents into the core structure (Wang et al., 2018). These synthetic routes are designed to achieve high yields and selectivity for desired products.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including the subject compound, features a fused ring system that provides a scaffold for further modification. Structural elucidation techniques such as NMR and X-ray crystallography are crucial for confirming the configuration and conformation of these compounds (Liu et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, which allow for the introduction of diverse functional groups. These reactions are influenced by the electronic and steric properties of the substituents on the heterocyclic rings (Drev et al., 2014).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystallinity, of pyrazolo[1,5-a]pyrimidine derivatives are determined by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments and for its formulation in applications (Gregg et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and acidity/basicity, are key to the compound's interactions with biological targets and its overall bioactivity. Pyrazolo[1,5-a]pyrimidine derivatives show a range of activities based on their chemical properties, which can be fine-tuned by modifying the heterocyclic core and substituents (Rahmouni et al., 2016).

properties

IUPAC Name

2-(ethylamino)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-4-19-18-21-9-14(10-22-18)17(26)24-12(2)15-11-23-25(13(15)3)16-7-5-6-8-20-16/h5-12H,4H2,1-3H3,(H,24,26)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVCWUVFXHHMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)NC(C)C2=C(N(N=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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